Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1955523-22-4
VCID: VC5463678
InChI: InChI=1S/C14H12N2O4S2/c1-9-4-3-5-11(10(9)8-15)16-22(18,19)12-6-7-21-13(12)14(17)20-2/h3-7,16H,1-2H3
SMILES: CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)C#N
Molecular Formula: C14H12N2O4S2
Molecular Weight: 336.38

Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate

CAS No.: 1955523-22-4

Cat. No.: VC5463678

Molecular Formula: C14H12N2O4S2

Molecular Weight: 336.38

* For research use only. Not for human or veterinary use.

Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate - 1955523-22-4

Specification

CAS No. 1955523-22-4
Molecular Formula C14H12N2O4S2
Molecular Weight 336.38
IUPAC Name methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C14H12N2O4S2/c1-9-4-3-5-11(10(9)8-15)16-22(18,19)12-6-7-21-13(12)14(17)20-2/h3-7,16H,1-2H3
Standard InChI Key OGPORQVZZAMPDV-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)C#N

Introduction

Structural and Molecular Characteristics

Core Backbone and Functional Groups

The compound belongs to the thiophene carboxylate family, featuring a five-membered aromatic thiophene ring with two substituents: a methyl ester at position 2 and a sulfamoyl group at position 3. The sulfamoyl group (–SO₂–NH–) bridges the thiophene ring to a 2-cyano-3-methylphenyl moiety, which introduces both electron-withdrawing (cyano) and electron-donating (methyl) groups. This juxtaposition likely influences the molecule’s electronic distribution, solubility, and reactivity .

Table 1: Hypothetical Molecular Properties vs. Structural Analogs

PropertyTarget Compound*Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Methyl 3-[(2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Molecular FormulaC₁₅H₁₃N₂O₄S₂C₉H₁₁NO₆S₂C₁₃H₁₃NO₅S₂
Molecular Weight (g/mol)349.41293.32327.38
logP (Predicted)~2.81.51 (experimental) 2.33 (experimental)
Hydrogen Bond Donors1 (sulfamoyl NH)11
Hydrogen Bond Acceptors668

*Derived from computational modeling of analogous structures .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis route for the target compound is documented, analogous sulfamoyl-thiophene carboxylates are typically synthesized via sequential functionalization of the thiophene ring. A plausible route involves:

  • Sulfonation: Introducing a sulfonyl chloride group at position 3 of methyl thiophene-2-carboxylate using chlorosulfonic acid.

  • Amination: Reacting the sulfonyl chloride intermediate with 2-cyano-3-methylaniline to form the sulfamoyl bridge .

  • Purification: Crystallization or chromatography to isolate the product.

Key challenges include avoiding over-sulfonation and ensuring regioselectivity during the amination step. The electron-deficient cyano group on the aniline derivative may slow reaction kinetics, necessitating elevated temperatures or catalytic agents .

Stability and Degradation

Sulfamoyl groups are generally hydrolytically stable under neutral conditions but may degrade in strongly acidic or basic environments. The methyl ester at position 2 is susceptible to hydrolysis, suggesting that prolonged storage in aqueous media should be avoided .

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is expected to align with its analogs. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are likely optimal due to the sulfamoyl and cyano groups’ polarity. The predicted logP of ~2.8 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Table 2: Predicted Solubility in Common Solvents

SolventSolubility (mg/mL)Class
Water<0.1Poor
Methanol5–10Moderate
DMSO>50High

Research Gaps and Future Directions

Despite its structural promise, direct experimental data on Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate remains scarce. Priority areas for future research include:

  • Synthesis Optimization: Developing regioselective methods to improve yield and purity.

  • Crystallographic Studies: Resolving the three-dimensional structure to inform drug design.

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

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